![molecular formula C9H10O2S B2924911 5-(Cyclopropylmethyl)thiophene-2-carboxylic acid CAS No. 1781767-22-3](/img/structure/B2924911.png)
5-(Cyclopropylmethyl)thiophene-2-carboxylic acid
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Overview
Description
“5-(Cyclopropylmethyl)thiophene-2-carboxylic acid” is a chemical compound that has generated significant research interest in recent years. It is a high-quality reference standard used for pharmaceutical testing .
Synthesis Analysis
The synthesis of thiophene derivatives has been widely studied. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular formula of “5-(Cyclopropylmethyl)thiophene-2-carboxylic acid” is C9H10O2S.Chemical Reactions Analysis
Thiophene-2-carboxylic acid undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . The proposed mechanism of thiophenes-2-carbaldehyde derivatives synthesis involves the synthesis of thiophene carboxylic acids from 1,2-diketones and dialkyl thiodiacetate via δ-lactone intermediate in the presence of sodium or potassium alkoxide .Scientific Research Applications
Here is a comprehensive analysis of the potential scientific research applications of 5-(Cyclopropylmethyl)thiophene-2-carboxylic acid, based on the general applications of thiophene derivatives:
Organic Semiconductors
Thiophene derivatives are known to play a significant role in the development of organic semiconductors, which are crucial for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Antimicrobial Agents
In the medical field, thiophene derivatives have been shown to exhibit antimicrobial properties, which could be leveraged in the development of new antibiotics or disinfectants .
Anti-inflammatory and Analgesic Agents
These compounds also display anti-inflammatory and analgesic activities, suggesting their use in creating new pain relief medications .
Antihypertensive Agents
Thiophene derivatives have been associated with antihypertensive effects, indicating potential applications in treating high blood pressure .
Antitumor Agents
There is evidence of antitumor activity among thiophene compounds, which could lead to new cancer treatments or research tools .
Corrosion Inhibitors
In industrial chemistry and material science, these derivatives are used as corrosion inhibitors, which could be an area of application for the compound .
Light-Emitting Diodes (LEDs)
Thiophene-mediated molecules are utilized in the fabrication of LEDs, suggesting potential use in material science and engineering .
Pharmaceutical Research
Given the broad range of pharmacological activities associated with thiophene moieties, such as anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, estrogen receptor regulating activities, there is a vast field of pharmaceutical research where the compound could be applied .
Future Directions
properties
IUPAC Name |
5-(cyclopropylmethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)8-4-3-7(12-8)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLVNLOXIZBXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylmethyl)thiophene-2-carboxylic acid |
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